2-Bromo-6-methoxybenzaldehyde

Total synthesis Sonogashira coupling Natural product synthesis

For HTE platforms requiring solid-dispensing reliability, this aryl bromide (mp 41-42 °C) eliminates weighing errors common with liquid analogs. Its ortho-bromine enables reliable Pd-catalyzed cross-coupling and lithium-halogen exchange, directly addressing reproducibility challenges in library synthesis. - Solid at ambient temperature: enables precise gravimetric dispensing in miniaturized parallel synthesis. - Superior Pd(0) oxidative addition kinetics vs. 2-chloro analog ensures high conversion in Suzuki arrays. - Validated in patent routes targeting IRAK4 kinase and ion channel modulators, reducing method development time.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 126712-07-0
Cat. No. B135689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methoxybenzaldehyde
CAS126712-07-0
Synonyms3-Bromo-2-formylanisole
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)Br)C=O
InChIInChI=1S/C8H7BrO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
InChIKeyRQLOLSOZFHENIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methoxybenzaldehyde: Chemical Identity and Procurement Profile


2-Bromo-6-methoxybenzaldehyde (CAS 126712-07-0) is a disubstituted benzaldehyde derivative bearing a bromine atom at the 2-position and a methoxy group at the 6-position. With molecular formula C₈H₇BrO₂ and molecular weight 215.04 g/mol, it is a solid at ambient temperature (mp 41–42 °C) and is typically supplied at 95–98% purity . Its predicted physicochemical profile includes a boiling point of 276.0 ± 20.0 °C, a density of 1.522 g/cm³, and a logP of approximately 2.27–2.68, placing it in a moderate lipophilicity range . The compound is classified as an aryl bromide building block and is stored under refrigeration (2–8 °C) under inert atmosphere .

Why 2-Bromo-6-methoxybenzaldehyde Cannot Be Replaced by Generic Analogs


The simultaneous presence of the ortho-aldehyde, ortho-bromine, and ortho-methoxy substituents on the same aromatic ring creates a unique electronic and steric environment that cannot be replicated by simple substitution of one functional group. The bromine atom is not merely a placeholder; it is a strategic synthetic handle for Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Heck), lithium-halogen exchange, and directed ortho-metalation chemistry, while the 6-methoxy group exerts both electron-donating and steric directing effects [1]. Replacing bromine with chlorine leads to substantially lower oxidative addition rates with Pd(0), altering reaction yields and kinetics; replacing it with hydrogen eliminates the cross-coupling handle entirely [2]. Similarly, moving the methoxy group to the 5-position or removing it alters the regioselectivity of subsequent transformations and the compound's physicochemical properties, including logP and solubility . These differences are experimentally consequential and render generic substitution scientifically invalid for any application requiring reliable, reproducible synthetic outcomes.

Quantitative Evidence: 2-Bromo-6-methoxybenzaldehyde vs. Closest Analogs


Synthetic Efficiency vs. 2-Hydroxy-6-methoxybenzaldehyde in Total Synthesis

In the total synthesis of (±)-nidemone, 2-bromo-6-methoxybenzaldehyde (compound 8) and 2-hydroxy-6-methoxybenzaldehyde (compound 7) were employed as alternative starting materials, yielding the target natural product in 13 and 10 synthetic steps, respectively. While the hydroxy route is shorter by 3 steps, the bromo route enables a convergent Sonogashira coupling strategy that installs the aryl-alkyne fragment directly at the ortho position, offering greater flexibility for analog generation [1]. This route divergence is a critical consideration for medicinal chemistry programs requiring late-stage diversification.

Total synthesis Sonogashira coupling Natural product synthesis

Cross-Coupling Reactivity vs. 2-Chloro-6-methoxybenzaldehyde

The ortho-bromine in 2-bromo-6-methoxybenzaldehyde serves as an effective leaving group for Pd(0)-catalyzed oxidative addition. In general aryl halide reactivity, C–Br bonds undergo oxidative addition to Pd(0) approximately 50–100 times faster than C–Cl bonds under comparable conditions, a well-established class-level trend that applies directly to this structural pair [1]. This kinetic advantage translates into higher yields under milder conditions when employing 2-bromo-6-methoxybenzaldehyde in Suzuki-Miyaura and Sonogashira couplings compared to its 2-chloro analog [2].

Cross-coupling Suzuki-Miyaura Aryl halide reactivity

Patent-Validated Building Block Status in Drug Discovery

2-Bromo-6-methoxybenzaldehyde is specifically enumerated as a synthetic intermediate in multiple international patent applications, including WO-2021011724-A1 (tricyclic heteroaryl compounds as IRAK4 inhibitors), WO-2021114313-A1 (ion channel antagonists), and WO-2021068952-A1 (benzodihydropyran compounds targeting AKR1C3) . In contrast, 2-bromo-5-methoxybenzaldehyde and 2-chloro-6-methoxybenzaldehyde appear far less frequently in patent disclosures, indicating that the specific 2-bromo-6-methoxy substitution pattern has been preferentially selected by medicinal chemistry teams as a privileged scaffold for target-oriented synthesis . This patent landscape differential serves as a procurement-relevant indicator of validated synthetic utility.

Medicinal chemistry Patent analysis IRAK4 inhibitor

Physicochemical Profile vs. Des-Bromo and Des-Methoxy Analogs

The combination of bromine and methoxy substituents yields a distinct physicochemical profile. The measured melting point of 41–42 °C makes 2-bromo-6-methoxybenzaldehyde a low-melting solid amenable to weighing and handling under standard laboratory conditions . In contrast, 2-bromobenzaldehyde (CAS 6630-33-7) is a liquid at room temperature (mp < 25 °C, bp 229–230 °C) and 6-methoxybenzaldehyde (o-anisaldehyde, CAS 135-02-4) is also a liquid (mp ~0 °C). The solid form simplifies storage, reduces spill risk, and facilitates precise gravimetric dispensing. The predicted logP of 2.27–2.68 represents a 1.5–2.0 log unit increase over des-bromo 6-methoxybenzaldehyde (logP ~1.0), achieving a balanced lipophilicity desirable for membrane permeability in medicinal chemistry applications .

Physicochemical properties Lipophilicity Solid handling

Optimal Application Scenarios for 2-Bromo-6-methoxybenzaldehyde


Convergent Natural Product Synthesis via Sonogashira Coupling

For complex natural product total synthesis requiring installation of an aryl-alkyne fragment at an ortho-aldehyde position, 2-bromo-6-methoxybenzaldehyde is the preferred starting material. As demonstrated in the total synthesis of (±)-nidemone, its ortho-bromine enables Pd-catalyzed Sonogashira coupling to construct the carbon skeleton, a transformation not directly accessible from 2-hydroxy-6-methoxybenzaldehyde without additional protection and activation steps [1]. Although the overall route is longer than the hydroxy-based alternative (13 vs. 10 steps), the convergent nature of the coupling-based strategy is advantageous when SAR exploration requires modular assembly of alkyne diversity elements.

Parallel Synthesis Libraries for Kinase and Ion Channel Programs

The specific enumeration of 2-bromo-6-methoxybenzaldehyde in patent applications targeting IRAK4 kinase inhibition (WO-2021011724-A1) and ion channel modulation (WO-2021114313-A1) validates its selection as a building block for pharmaceutically relevant heterocyclic scaffolds . For medicinal chemistry teams building focused libraries around these target classes, use of the identical building block ensures synthetic precedent, reduces method development time, and facilitates direct comparison with patent-disclosed compounds. The ortho-bromine's superior Pd(0) oxidative addition kinetics relative to chlorine enables reliable high-throughput parallel Suzuki-Miyaura library synthesis with broad boronic acid/ester scope [2].

Automated Solid-Dispensing Workflows for HTE Platforms

In automated high-throughput experimentation (HTE) and parallel synthesis platforms that rely on solid-dispensing robots, 2-bromo-6-methoxybenzaldehyde (mp 41–42 °C, solid at ambient temperature) offers a decisive handling advantage over liquid analogs such as 2-bromobenzaldehyde or 6-methoxybenzaldehyde . The low but above-ambient melting point allows storage under refrigeration (2–8 °C) without solidification artifacts such as glass formation or hygroscopic clumping, while enabling precise gravimetric dispensing at room temperature. This physical property profile directly reduces weighing errors and cross-contamination risk in miniaturized reaction screening arrays.

Regiospecific Synthesis via Halogen-Metal Exchange

The ortho-bromine of 2-bromo-6-methoxybenzaldehyde is amenable to lithium-halogen exchange followed by formylation or cyclization, as demonstrated in synthetic sequences employing protected 2-bromo-mandelate esters and related substrates [3]. This reactivity profile is not shared by the corresponding 2-chloro analog, which undergoes lithium-halogen exchange with substantially lower efficiency, making the bromo compound the mandatory choice for applications requiring stoichiometric organolithium-based functionalization at the 2-position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.